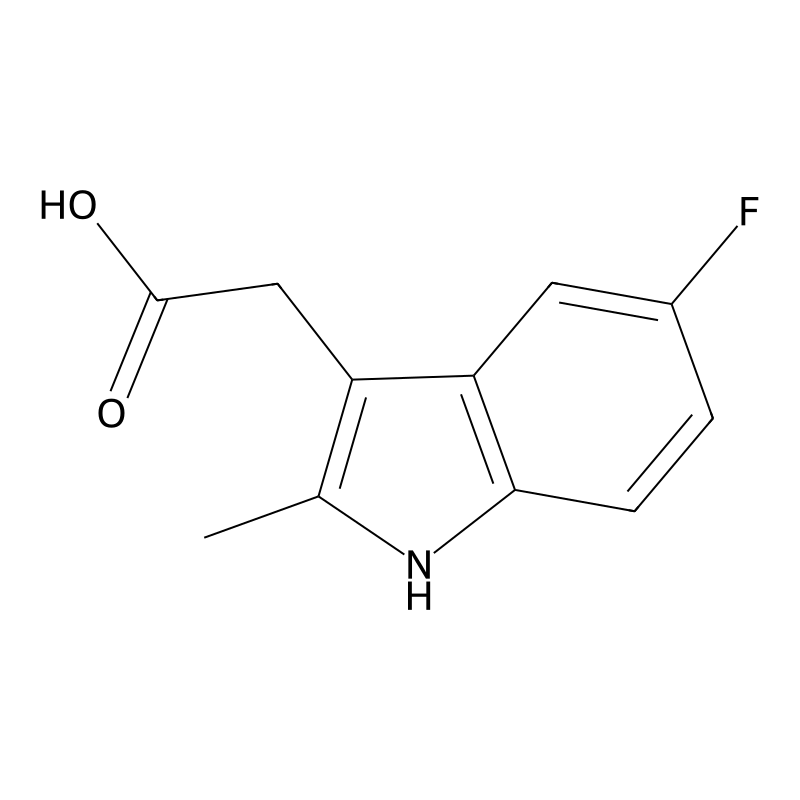

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indole derivative

The molecule contains an indole ring, a common structural motif found in many biologically active molecules. Indole derivatives have been explored for their potential applications in various therapeutic areas, including cancer, neurodegenerative diseases, and inflammation PubChem, CID 2772338: .

Structure-activity relationship studies

The presence of the fluorine and methyl groups on the indole ring might influence the molecule's biological activity. Scientists might study (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid to understand how these substituents affect its properties compared to other indole derivatives ScienceDirect, "Structure-Activity Relationships" definition.

Analogue development

(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid could serve as a starting point for the development of new analogues with potentially enhanced therapeutic properties. Medicinal chemists might modify the molecule's structure to improve factors like potency, selectivity, or pharmacokinetics National Institutes of Health, "MedChem" definition.

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring. Its molecular formula is , with a molecular weight of approximately 207.204 g/mol . This compound is notable for its structural features that contribute to its biological activity and potential applications in medicinal chemistry.

The mechanism of action of 5-F-2M-IAA in plants remains under investigation. Due to its structural similarity to auxin, it might interact with auxin receptors, potentially influencing plant growth and development pathways []. However, specific details regarding its binding affinity and downstream effects require further research.

- Decarboxylation: The removal of carbon dioxide, which can be facilitated by heat or catalytic conditions.

- Esterification: Reaction with alcohols to form esters, particularly useful in synthesizing derivatives.

- Amidation: Interaction with amines to form amides, expanding its utility in drug development .

Additionally, it has been involved in copper-mediated decarboxylative coupling reactions with other substrates, indicating its versatility in synthetic organic chemistry .

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential effects on various biological targets, including:

- Anticancer properties: Some studies suggest that it may inhibit tumor growth or induce apoptosis in cancer cells.

- Neuroprotective effects: Its interaction with neurotransmitter systems indicates potential benefits in neurodegenerative diseases.

- Anti-inflammatory activity: It may modulate inflammatory pathways, making it a candidate for treating inflammatory conditions .

Several synthetic routes have been developed for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. Common methods include:

- Direct Fluorination: Introduction of fluorine into the indole structure through electrophilic fluorination techniques.

- Methylation: Using methylating agents to introduce a methyl group at the 2-position of the indole ring.

- Carboxylation: Employing carbon dioxide or carboxylic acid derivatives to introduce the acetic acid moiety .

These methods often require careful control of reaction conditions to optimize yield and purity.

The applications of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid span various fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting cancer and neurological disorders.

- Agricultural Chemistry: Potential use as a plant growth regulator due to its structural similarity to natural indole derivatives involved in plant hormone biosynthesis.

- Chemical Research: Utilized as a building block in organic synthesis and medicinal chemistry .

Interaction studies involving (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid focus on its binding affinity to biological receptors and enzymes. These studies are crucial for understanding its mechanism of action and therapeutic potential. For instance, research has indicated interactions with specific molecular targets within cellular pathways, which may elucidate its role in modulating biological responses .

Several compounds share structural similarities with (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylindole | Methyl group at position 2 | Lacks fluorine; primarily studied for its aromatic properties. |

| 5-Fluoroindole | Fluorine at position 5 | Indole structure without the acetic acid moiety; studied for neuroactive properties. |

| Indoleacetic Acid | Carboxylic acid at position 3 | Naturally occurring plant hormone; significant role in plant growth regulation. |

| 5-Fluoroindoleacetic Acid | Combination of both features | Enhanced biological activity due to both fluorine and acetic acid functionalities. |

The uniqueness of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid lies in its specific combination of functional groups and fluorination, which may enhance its pharmacological properties compared to similar compounds.

Classical Synthetic Routes

Fischer Indole Synthesis Modifications for Fluorinated Derivatives

The Fischer indole synthesis represents one of the most fundamental approaches for constructing indole frameworks and has been extensively modified to accommodate the preparation of fluorinated derivatives [1]. This classical method involves the acid-catalyzed cyclization of arylhydrazones with carbonyl compounds, making it particularly suitable for the synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid [2] [1].

For fluorinated indole derivatives, the Fischer synthesis typically employs 4-fluorophenylhydrazine as the starting material, which undergoes condensation with suitable ketones or aldehydes containing the desired substitution pattern [3]. The synthesis of 5-fluoroindole derivatives has been achieved using polyphosphoric acid as the cyclizing agent, with reaction temperatures ranging from 80°C to 200°C [3]. The process demonstrates remarkable tolerance for various fluorinated substrates, with yields typically ranging from 54% to 89% depending on the specific reaction conditions and substrate substitution patterns [4].

The mechanism involves the formation of a hydrazone intermediate, followed by tautomerization and a [5] [5]-sigmatropic rearrangement [1]. The subsequent cyclization and ammonia elimination result in the aromatic indole core. For 5-fluoro-2-methylindole derivatives, the regioselectivity is generally excellent, with the fluorine substituent directing the cyclization to favor the desired regioisomer [6].

Recent modifications to the classical Fischer synthesis have incorporated microwave irradiation to reduce reaction times and improve yields [7]. Under optimized conditions using dimethyl sulfoxide, acetic acid, and water as a solvent system at 110°C, the continuous flow Fischer indole synthesis has proven particularly effective for industrial applications [7]. This method offers superior scalability compared to traditional batch processes and addresses the solubility challenges associated with phenylhydrazine salts and the resulting indole products [7].

Functionalization Strategies for C3 Position

The selective functionalization of the C3 position in indole derivatives represents a critical step in the synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. The electron-rich nature of the indole C3 position makes it particularly susceptible to electrophilic aromatic substitution reactions [8] [9].

Several directing group strategies have been developed to achieve regioselective C3 functionalization. The installation of nitrogen-protecting groups such as pivaloyl or phosphine oxide substituents can direct metalation and subsequent functionalization to specific positions around the indole ring [9]. For C3-specific functionalization, the use of palladium-catalyzed cross-coupling reactions with various electrophiles has proven highly effective [10].

Transition metal-free approaches for C3 functionalization have gained prominence due to their operational simplicity and environmental benefits [11]. These methods typically involve the direct alkylation or acylation of the indole C3 position using activated carbon electrophiles under basic conditions [12]. The cesium carbonate-mediated C3-alkylation of indoles proceeds in moderate to high yields with excellent functional group tolerance, particularly for substrates bearing fluorine substituents [12].

Recent developments in flow chemistry have enabled precise control over C3 functionalization reactions [13] [14]. Microflow synthesis methods allow for reaction times as short as 20 milliseconds, preventing unwanted side reactions such as dimerization or multimerization that commonly occur in batch processes [13] [14]. This approach has proven particularly valuable for the synthesis of indole-3-acetic acid derivatives, where rapid mixing prevents decomposition of reactive intermediates [14].

Contemporary Synthetic Approaches

Regioselective Fluorination Techniques

Modern regioselective fluorination techniques have revolutionized the synthesis of fluorinated indole derivatives, offering unprecedented control over the position and selectivity of fluorine incorporation [15] [16]. Electrophilic fluorination using Selectfluor has emerged as the most widely employed method for introducing fluorine atoms into indole scaffolds [16] [15].

The electrophilic fluorination of indole derivatives typically proceeds under mild conditions, with Selectfluor serving as the fluorine source [16]. For benzo [19]triazin-7-ones and related indole derivatives, regioselective fluorination occurs at the C8 position with excellent yields ranging from 86% to 97% [15]. The reaction conditions generally involve acetonitrile as solvent at temperatures between room temperature and 120°C, with microwave irradiation often employed to accelerate the process [15].

The regioselectivity of fluorination can be controlled through substrate design and reaction conditions. For indole derivatives bearing electron-withdrawing groups, such as trifluoromethyl substituents, the fluorination remains highly efficient despite the deactivating effects [15]. The mechanism involves the initial formation of a fluoronium ion intermediate, followed by nucleophilic attack and subsequent rearomatization [16].

Nucleophilic fluorination techniques using fluoride sources such as potassium fluoride or cesium fluoride have also been developed for specific applications [20]. These methods are particularly useful for the preparation of difluoromethylene derivatives and other highly fluorinated indole analogues [20]. The reaction typically requires elevated temperatures and polar aprotic solvents to enhance fluoride nucleophilicity [20].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have become indispensable tools for the synthesis of complex indole derivatives, offering high selectivity and functional group tolerance [21] [22]. Palladium-catalyzed reactions dominate this field, with rhodium and other transition metals also playing important roles in specific transformations [21].

Palladium-catalyzed C-H activation and functionalization methods enable direct modification of indole substrates without pre-functionalization [8]. The use of directing groups such as carboxamides at the C3 position allows for selective C2-H activation and subsequent cross-coupling with various electrophiles [8]. Rhodium(III)-catalyzed systems, particularly those employing [RhCp*Cl2]2, have shown exceptional versatility in indole functionalization reactions [21].

The catalyst-controlled site selectivity represents a significant advancement in indole chemistry [8]. By varying the transition metal catalyst system, it is possible to achieve either C2-functionalization or amide translocation with C3-functionalization from the same starting material [8]. Iridium(III)/silver(I) systems favor C2-functionalization, while rhodium(I)/silver(I) systems promote carboxamide translocation and C3-functionalization [8].

Cross-coupling reactions using organoboron, organotin, and organozinc reagents have been successfully applied to indole synthesis [23] [24]. The Suzuki-Miyaura coupling reaction is particularly valuable for introducing aryl and vinyl substituents at various positions of the indole ring [25]. Copper-mediated coupling reactions offer a cost-effective alternative to palladium catalysis for certain transformations [24].

Green Chemistry Approaches to Synthesis

Green chemistry principles have increasingly influenced the development of sustainable synthetic routes to indole derivatives [26] [27]. These approaches focus on minimizing environmental impact through the use of renewable feedstocks, benign solvents, and atom-economical reactions [26].

Multicomponent reactions represent a particularly attractive green chemistry approach for indole synthesis [27]. The Ugi multicomponent reaction followed by acid-induced cyclization allows for the assembly of complex indole scaffolds from simple, readily available starting materials [27]. This method employs ethanol as a green solvent and proceeds without the need for transition metal catalysts [27].

Solvent-free reactions and aqueous media have gained prominence in green indole synthesis [28]. The development of water-tolerant catalytic systems enables reactions to be conducted in environmentally benign media while maintaining high efficiency [29]. Microwave-assisted synthesis in aqueous media has proven particularly effective for the preparation of indole derivatives [30].

The use of renewable catalysts and recyclable catalyst systems represents another important aspect of green indole synthesis [26]. Heterogeneous catalysts and immobilized catalyst systems allow for easy separation and reuse, reducing waste generation and improving process economics [26]. Organocatalysis using simple organic molecules as catalysts offers an attractive alternative to metal-based systems [31].

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid requires careful consideration of multiple factors including safety, economics, and environmental impact [32] [33]. Industrial synthesis must balance reaction efficiency with practical constraints such as equipment limitations, raw material availability, and regulatory requirements [34].

Safety assessment represents a critical aspect of scale-up operations [35]. The hydrogenation of nitro-containing intermediates in indole synthesis requires careful evaluation of potential thermal hazards and pressure considerations [35]. Process safety studies have demonstrated that rhodium-catalyzed hydrogenation systems can be operated safely at industrial scale when appropriate precautions are implemented [35].

Economic viability becomes increasingly important at larger scales [34]. The optimization of reaction conditions must consider not only yield and selectivity but also factors such as catalyst cost, solvent recovery, and waste disposal [34]. Continuous flow processes offer advantages in terms of reproducibility and scalability, allowing for consistent production through continuous pumping rather than batch operations [14].

The development of telescoped synthetic sequences can significantly improve process efficiency by eliminating isolation and purification steps between reactions [32]. Four-step telescoped syntheses have been successfully implemented for indole core synthesis at multi-kilogram scale, demonstrating the practical viability of these approaches [34]. The ability to conduct multiple transformations in a single reactor system reduces equipment requirements and minimizes material handling [32].

Environmental considerations play an increasingly important role in industrial synthesis [33]. The replacement of harmful solvents such as dimethyl formamide and dimethoxyethane with more benign alternatives has become a priority in industrial process development [34]. Solvent selection must balance performance requirements with environmental and safety considerations [33].

Analytical Characterization of Synthetic Products

Comprehensive analytical characterization is essential for confirming the structure and purity of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid and related synthetic intermediates [36] [37]. Multiple analytical techniques are typically employed to provide complementary structural information and ensure product quality [38].

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of indole derivatives [39] [40]. Proton NMR spectroscopy provides critical information about substitution patterns and connectivity, with characteristic chemical shifts observed for indole protons [39]. The NH proton typically resonates at 12.30 ppm as a singlet, while the C2 proton appears at 8.45 ppm [39]. Aromatic protons in the benzene ring show characteristic coupling patterns that can be used to determine substitution patterns [39].

Carbon-13 NMR spectroscopy offers detailed information about the carbon framework of indole derivatives [40]. The systematic compilation of chemical shift data for 298 naturally occurring and synthetic indole compounds has established comprehensive databases for structural identification [40]. Fluorine-19 NMR spectroscopy is particularly valuable for fluorinated derivatives, providing direct evidence for fluorine incorporation and its chemical environment [38].

Mass spectrometry provides molecular weight confirmation and fragmentation information crucial for structure determination [38]. Electron-capture negative ionization mass spectrometry has proven particularly effective for fluorinated indole derivatives, yielding abundant molecular ions and characteristic fragment ions [38]. The molecular ion peak for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid appears at m/z 207.2, confirming the molecular formula C11H10FNO2 [41].

High-performance liquid chromatography serves as the standard method for purity assessment and quantitative analysis [42]. Reversed-phase HPLC using C18 columns provides excellent separation of indole derivatives, with retention times typically ranging from 5-15 minutes depending on the mobile phase composition [29]. UV-visible spectroscopy provides information about chromophoric systems, with indole derivatives typically showing absorption maxima between 280-320 nm [42].

Infrared spectroscopy offers valuable information about functional groups present in the molecule [36]. The NH stretching vibration typically appears between 3000-3500 cm⁻¹, while carbonyl stretching frequencies provide information about carboxylic acid functionality [36]. Fluorine substitution often results in characteristic changes in the fingerprint region of the IR spectrum [43].

X-ray crystallography provides definitive structural confirmation when crystalline materials can be obtained [37]. Single-crystal X-ray diffraction studies of related indole derivatives have revealed important structural features such as bond lengths, angles, and intermolecular interactions [44]. The solid-state structure often provides insights into conformational preferences and packing arrangements that may influence physical properties [44].

Quality control protocols for industrial synthesis typically employ a combination of these analytical methods to ensure consistent product quality [34]. Online monitoring systems using techniques such as infrared spectroscopy or UV-visible spectroscopy enable real-time process control and quality assurance [34]. The development of robust analytical methods is essential for regulatory approval and commercial production of pharmaceutical intermediates [34].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant